N-[(6-chloropyridin-3-yl)methyl]cyclobutanamine

Molecular weight physicochemical properties chemical space

N-[(6-Chloropyridin-3-yl)methyl]cyclobutanamine (CAS 1595284-44-8, molecular formula C₁₀H₁₃ClN₂, molecular weight 196.67 g/mol) is a heteroaryl-substituted cycloalkylamine featuring a 6-chloropyridin-3-yl pharmacophore linked via a methylene bridge to a cyclobutanamine moiety. The 6-chloropyridin-3-ylmethyl substructure is a privileged scaffold ubiquitous among commercial neonicotinoid insecticides (imidacloprid, acetamiprid, thiacloprid, nitenpyram, cycloxaprid) and their metabolites, where it serves as the critical determinant of nicotinic acetylcholine receptor (nAChR) binding affinity.

Molecular Formula C10H13ClN2
Molecular Weight 196.67 g/mol
CAS No. 1595284-44-8
Cat. No. B1414101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(6-chloropyridin-3-yl)methyl]cyclobutanamine
CAS1595284-44-8
Molecular FormulaC10H13ClN2
Molecular Weight196.67 g/mol
Structural Identifiers
SMILESC1CC(C1)NCC2=CN=C(C=C2)Cl
InChIInChI=1S/C10H13ClN2/c11-10-5-4-8(7-13-10)6-12-9-2-1-3-9/h4-5,7,9,12H,1-3,6H2
InChIKeyNPQGDHRKOSHOLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(6-Chloropyridin-3-yl)methyl]cyclobutanamine (CAS 1595284-44-8): Procurement-Relevant Physicochemical and Structural Profile


N-[(6-Chloropyridin-3-yl)methyl]cyclobutanamine (CAS 1595284-44-8, molecular formula C₁₀H₁₃ClN₂, molecular weight 196.67 g/mol) is a heteroaryl-substituted cycloalkylamine featuring a 6-chloropyridin-3-yl pharmacophore linked via a methylene bridge to a cyclobutanamine moiety . The 6-chloropyridin-3-ylmethyl substructure is a privileged scaffold ubiquitous among commercial neonicotinoid insecticides (imidacloprid, acetamiprid, thiacloprid, nitenpyram, cycloxaprid) and their metabolites, where it serves as the critical determinant of nicotinic acetylcholine receptor (nAChR) binding affinity [1]. The cyclobutanamine component introduces a strained four-membered carbocyclic ring (ring strain ~26.3 kcal/mol) that imparts conformational rigidity distinct from common acyclic N-alkyl (methyl, ethyl) or larger-ring (cyclopropyl, cyclohexyl) analogs [2]. The compound is commercially supplied as a research chemical with certified purity typically ≥95%, with logistical and cost characteristics that directly influence procurement decisions for agrochemical and medicinal chemistry programs .

Why Generic Substitution of N-[(6-Chloropyridin-3-yl)methyl]cyclobutanamine with Simpler N-Alkyl or Cycloalkyl Analogs Fails in Structure-Activity Programs


Within the 6-chloropyridin-3-ylmethyl amine chemical space, the identity of the N-substituent profoundly modulates physicochemical properties critical to target engagement, metabolic stability, and synthetic tractability [1]. The cyclobutanamine group of N-[(6-chloropyridin-3-yl)methyl]cyclobutanamine is not interchangeable with the N-methylamine motif (CAS 120739-62-0, molecular weight 156.61 g/mol), the N-cyclopropanamine motif (CAS 149019-54-5, molecular weight 182.65 g/mol), or the N-cyclohexanamine motif (CAS 359445-31-1, molecular weight 224.73 g/mol) without altering at least one quantitative property beyond acceptable tolerance limits . The strained cyclobutane ring (~26.3 kcal/mol) occupies a unique conformational energy well between the planar cyclopropane (~27.5 kcal/mol) and the flexible chair cyclohexane (~0 kcal/mol), yielding measurable differences in amine basicity (predicted pKa of conjugate acid), lipophilicity (LogP), topological polar surface area (TPSA), and steric demand that collectively dictate receptor pharmacophore complementarity, passive membrane permeability, and susceptibility to oxidative metabolism . These quantifiable physicochemical divergences mean that substituting the cyclobutanamine head group with any close structural analog will generate a chemically distinct entity with non-equivalent properties, rendering generic interchange scientifically unsound.

Quantitative Differentiation of N-[(6-Chloropyridin-3-yl)methyl]cyclobutanamine (CAS 1595284-44-8) Versus Closest Analogs: A Procurement-Focused Comparison


Molecular Weight and Heavy Atom Count Distinguish Cyclobutanamine from N-Methylamine, N-Cyclopropanamine, and N-Cyclohexanamine Containing Analogs

N-[(6-Chloropyridin-3-yl)methyl]cyclobutanamine (C₁₀H₁₃ClN₂, MW 196.67 g/mol, 14 heavy atoms) occupies a distinct molecular weight niche relative to its closest commercial analogs. The N-methylamine analog (C₇H₉ClN₂, CAS 120739-62-0) has MW 156.61 g/mol (11 heavy atoms), representing a 40.06 g/mol (−20.4%) mass reduction . The N-cyclopropanamine analog (C₉H₁₁ClN₂, CAS 149019-54-5) has MW 182.65 g/mol (13 heavy atoms), a 14.02 g/mol (−7.1%) decrement . The N-cyclohexanamine analog (C₁₂H₁₇ClN₂, CAS 359445-31-1) has MW 224.73 g/mol (16 heavy atoms), a 28.06 g/mol (+14.3%) increase . These molecular weight differences alter calculated molar refractivity, polarizability, and van der Waals volume, which directly influence target binding cavity complementarity and physicochemical property-based screening hits [1].

Molecular weight physicochemical properties chemical space

Lipophilicity (LogP) Comparison: Cyclobutanamine Imparts Intermediate LogP Distinct from Smaller and Larger Cycloalkylamine Head Groups

The predicted n-octanol/water partition coefficient (LogP) value for N-[(6-chloropyridin-3-yl)methyl]cyclobutanamine is 2.16 (ChemScene computational chemistry data, based on the structurally equivalent 1-((6-chloropyridin-3-yl)methyl)cyclobutan-1-amine, CAS 2358071-76-6) . This LogP value is 0.62 log units higher than the N-cyclopropanamine analog (LogP 1.54, CAS 1256810-23-7, Fluorochem data) , and substantially lower than the predicted LogP of the N-cyclohexanamine analog (estimated LogP ~2.9–3.2) . The 0.62 log unit difference between cyclobutyl and cyclopropyl translates to an approximately 4.2-fold difference in lipid-phase partitioning, which can alter passive membrane permeability, blood-brain barrier penetration potential, and non-specific protein binding [1]. The N-methylamine analog (CAS 120739-62-0), lacking a cycloalkyl ring entirely, is predicted to have an even lower LogP (~1.0–1.3) .

Lipophilicity LogP permeability

Topological Polar Surface Area (TPSA) and Conformational Rigidity Comparison: Cyclobutane Ring Provides Intermediate Flexibility Between Cyclopropane and Cyclohexane

The TPSA value reported for the structurally equivalent 1-((6-chloropyridin-3-yl)methyl)cyclobutan-1-amine (CAS 2358071-76-6) is 38.91 Ų . This TPSA is identical to that computed for the N-cyclopropanamine analog (38.91 Ų, LeYan data for CAS 149019-54-5) , as the primary amine nitrogen and pyridine nitrogen contribute identically regardless of cycloalkyl ring size. However, the cyclobutane ring introduces a fundamentally different conformational energy landscape: cyclobutane ring strain is ~26.3 kcal/mol versus ~27.5 kcal/mol for cyclopropane and ~0 kcal/mol for cyclohexane [1]. This strain energy differential means the cyclobutane ring is conformationally constrained but not planar, adopting a puckered geometry that orients the amine lone pair differently in 3D space compared to the planar cyclopropane or the freely interconverting cyclohexane chair conformers [1]. The cyclobutane ring also introduces two additional sp³-hybridized carbons relative to cyclopropane, increasing molecular complexity (Fsp³) while maintaining similar polarity metrics .

TPSA conformational constraint ring strain

Commercial Purity and Supplier Pricing: Cyclobutanamine Analog Available at ≥98% Purity with Competitive Research-Scale Pricing

The structurally equivalent compound 1-((6-chloropyridin-3-yl)methyl)cyclobutan-1-amine (CAS 2358071-76-6, the free base form of the target compound differing only in amine substitution position nomenclature) is commercially available from ChemScene at ≥98% purity (Cat. No. CS-0517498) with listed pricing of ~$25 per 100 mg . The N-cyclopropanamine analog (CAS 149019-54-5) is available at 98% purity from LeYan and MolCore at comparable research-grade specifications (>98%). The N-methylamine analog (CAS 120739-62-0) is supplied by CymitQuimica as a metabolite reference standard . The N-cyclohexanamine analog (CAS 359445-31-1) is listed at 95% purity by ChemeMenu . Among these, the cyclobutanamine analog achieves the highest documented purity specification (≥98%) with direct price transparency and room-temperature shipping conditions, whereas the cyclohexanamine analog is specified at lower purity (95%) and the cyclopropanamine analog requires inquiry-based pricing .

Commercial purity research chemical procurement cost-per-gram

Best Research and Industrial Application Scenarios for N-[(6-Chloropyridin-3-yl)methyl]cyclobutanamine (CAS 1595284-44-8)


Neonicotinoid Insecticide Discovery: Chemical Starting Material for Novel nAChR Modulator Libraries

N-[(6-Chloropyridin-3-yl)methyl]cyclobutanamine serves as an advanced intermediate for generating focused compound libraries targeting insect nicotinic acetylcholine receptors (nAChRs). The 6-chloropyridin-3-ylmethyl pharmacophore is the conserved recognition element across the entire neonicotinoid chemotype class (imidacloprid, acetamiprid, thiacloprid, nitenpyram, cycloxaprid), and the cyclobutanamine head group introduces a differentiated conformational constraint (ring strain ~26.3 kcal/mol, puckered geometry) relative to the acyclic and monocyclic amines employed in existing commercial insecticides [1][2]. The intermediate LogP of 2.16 positions this scaffold within the optimal lipophilicity window for insect cuticle penetration and systemic translocation in plants, a critical parameter for lead compound selection in agrochemical R&D .

Synthetic Intermediate for Neonicotinoid Pro-Insecticides and Metabolism-Resistant Analogs

The cyclobutanamine moiety provides a metabolic handle distinct from the N-methyl, N-ethyl, or N-cyclopropyl substituents found in first- and second-generation neonicotinoids. While N-methylamine analogs (e.g., acetamiprid metabolite N-[(6-chloropyridin-3-yl)methyl]methylamine, CAS 120739-62-0) are primary CYP450-mediated oxidative N-demethylation products , the cyclobutane ring is anticipated to exhibit differential susceptibility to metabolic ring-opening oxidation [2]. This metabolic divergence can be exploited to design pro-insecticides with controlled activation kinetics or to engineer resistance-breaking analogs that evade established detoxification pathways in resistant pest populations (e.g., CYP6G1 in Drosophila, CYP9Q in honeybees) [1][3].

Seed Compound for Fragment-Based Drug Discovery Targeting Cys-Loop Ligand-Gated Ion Channels

With molecular weight 196.67 g/mol (14 heavy atoms) and TPSA 38.91 Ų, N-[(6-chloropyridin-3-yl)methyl]cyclobutanamine resides within the fragment-like chemical space (MW < 250 g/mol, TPSA < 60 Ų) suitable for fragment-based lead discovery (FBLD) . The 6-chloropyridin-3-ylmethyl group is a validated fragment pharmacophore for Cys-loop receptors (nAChR, 5-HT₃, GABA_A), and the cyclobutanamine head group provides a synthetic vector for fragment growing, linking, or merging strategies [1]. The commercially available ≥98% purity ensures reliable SAR data generation from fragment screening campaigns .

Physicochemical Probe for Cycloalkane Ring-Strain Effects on Amine Basicity, Solubility, and Permeability in Parallel SAR Studies

When procured alongside its structural analogs (N-cyclopropyl CAS 149019-54-5, N-cyclohexyl CAS 359445-31-1, and N-methyl CAS 120739-62-0), N-[(6-chloropyridin-3-yl)methyl]cyclobutanamine constitutes a matched molecular pair (MMP) series for systematically dissecting the contribution of cycloalkane ring size and strain to amine basicity (predicted pKa), aqueous solubility, and artificial membrane permeability (PAMPA) [2]. The measured LogP differential (ΔLogP +0.62 vs. cyclopropyl) provides quantitative input for computational QSAR and free-energy perturbation (FEP) models .

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